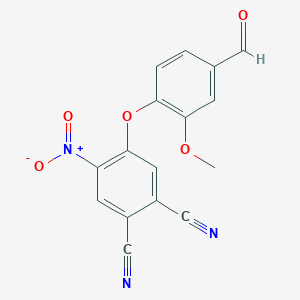
4-(4-formyl-2-methoxyphenoxy)-5-nitrophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-formyl-2-methoxyphenoxy)-5-nitrophthalonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMN, and it is a derivative of phthalonitrile. FMN is a yellow crystalline powder that is soluble in organic solvents and is widely used in research laboratories.
Mechanism of Action
The mechanism of action of FMN is complex and depends on its application. In the case of fluorescent probe detection, FMN binds to metal ions, causing a change in its fluorescence intensity. In photodynamic therapy, FMN is activated by light, leading to the production of reactive oxygen species that can kill cancer cells. In enzymatic reactions, FMN acts as a redox mediator, transferring electrons between the enzyme and the substrate.
Biochemical and Physiological Effects:
FMN has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of enzymes such as glucose oxidase, lactate oxidase, and cholesterol oxidase. Moreover, FMN has been shown to have antioxidant properties, protecting cells from oxidative stress. FMN has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
FMN has several advantages for lab experiments. It is stable under various conditions, and its purity can be easily monitored using HPLC. Moreover, FMN is commercially available, making it easily accessible to researchers. However, FMN has some limitations, including its high cost and limited solubility in water.
Future Directions
There are several future directions for the use of FMN in scientific research. One potential application is in the development of biosensors for the detection of metal ions. FMN can also be used in the development of new photodynamic therapy agents for cancer treatment. Moreover, FMN can be used in the development of new redox mediators for enzymatic reactions. Further research is needed to explore these potential applications of FMN.
Conclusion:
In conclusion, 4-(4-formyl-2-methoxyphenoxy)-5-nitrophthalonitrile is a versatile chemical compound that has several potential applications in scientific research. Its unique properties make it useful in various fields, including fluorescence detection, photodynamic therapy, and enzymatic reactions. FMN has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential applications of FMN in scientific research.
Synthesis Methods
The synthesis of FMN involves the reaction of 4-(4-formyl-2-methoxyphenoxy) phthalonitrile with nitric acid. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC). The purity of the final product is essential for its use in scientific research.
Scientific Research Applications
FMN has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. FMN has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, FMN has been used as a redox mediator in enzymatic reactions, and it has been shown to enhance the activity of various enzymes.
properties
IUPAC Name |
4-(4-formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O5/c1-23-16-4-10(9-20)2-3-14(16)24-15-6-12(8-18)11(7-17)5-13(15)19(21)22/h2-6,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEHFWHBZTXJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)


![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5970028.png)
![4-fluoro-N-({1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5970038.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5970050.png)
![7-(2-chlorophenyl)-2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5970052.png)
![4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B5970056.png)
![2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5970063.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5970071.png)
![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)
